

Quantitative Comparison of GSK9311 and GSK6853

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Compound Focus: GSK9311

Cat. No.: S529519

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The table below summarizes the key experimental data that establishes **GSK9311** as a suitable negative control for GSK6853.

Property	GSK9311 (Inactive Analog)	GSK6853 (Active Probe)
Primary Target	BRPF1 Bromodomain [1]	BRPF1 Bromodomain [2]
BRPF1 Potency (Cellular IC ₅₀)	3.7 µM [3]	20 nM [3]
BRPF1 Potency (Binding pIC ₅₀)	6.0 [3] [1] [4]	8.1 (pIC ₅₀) [3]
BRPF2 Potency (pIC ₅₀)	4.3 [1] [4] [5]	Not specified in sources
Potency Reduction vs. GSK6853	125 to 185-fold less potent [3]	-
Key Structural Difference	5-amide is alkylated [1] [4] [6]	Unalkylated 5-amide [2]
Primary Application	Negative control in BRPF1 inhibition studies [3] [1]	Potent and selective chemical probe for cellular and in vivo studies [2] [6]

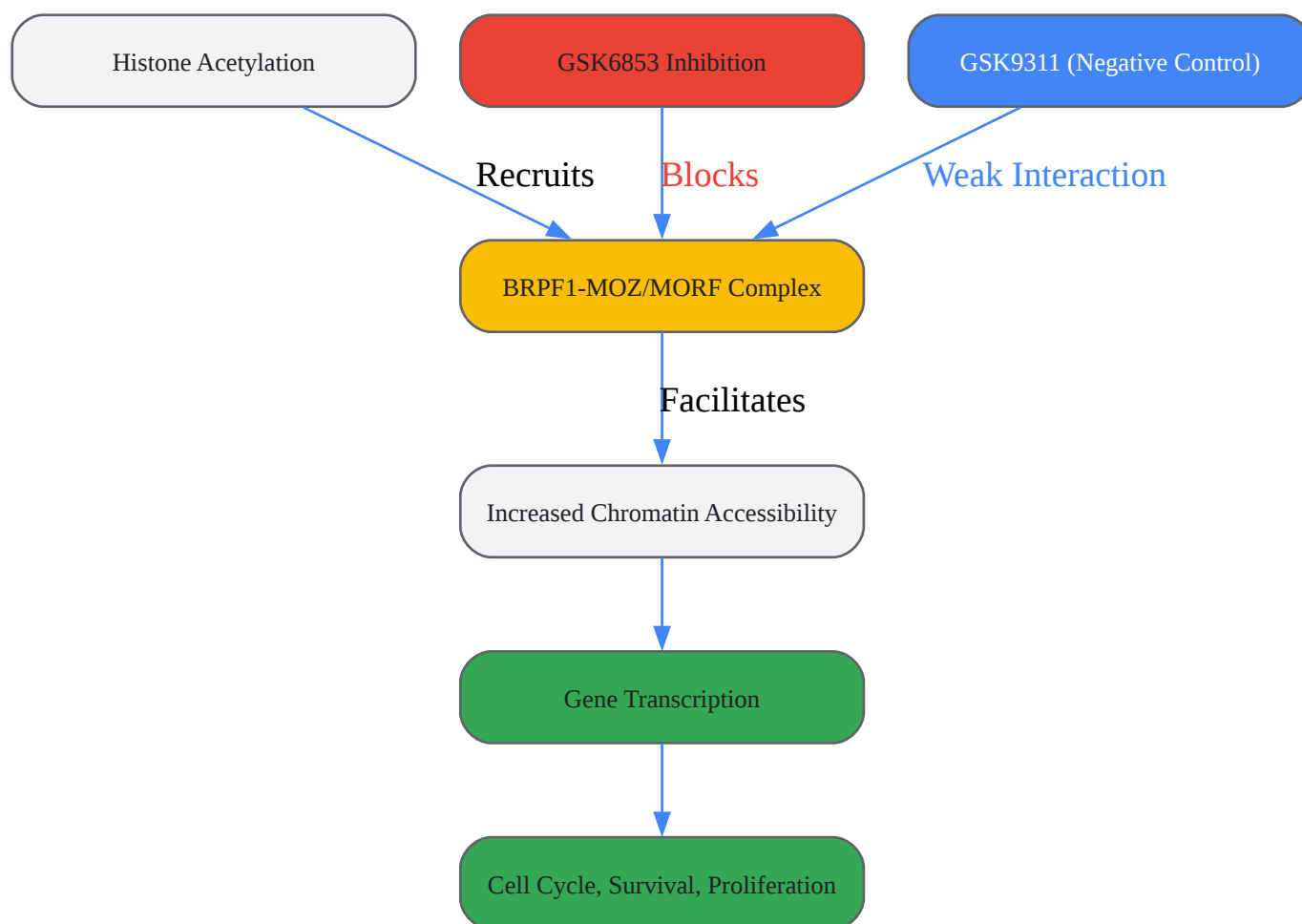
Experimental Validation Context

The data in the table above comes from specific experimental protocols used to characterize and contrast these molecules:

- **TR-FRET Binding Assay:** This assay measured the direct binding of the compounds to the BRPF1 bromodomain. The reported pIC_{50} values (**GSK9311**: 6.0; GSK6853: 8.1) from this method form the basis for calculating the 125 to 185-fold reduced potency of **GSK9311** [3].
- **Cell-Based NanoLuc-BRPF1 Assay:** Conducted in HEK293 cells, this assay evaluated the functional disruption of the interaction between the BRPF1 bromodomain and histone H3.3. It confirmed the significant reduction in **GSK9311**'s cellular activity ($IC_{50} = 3.7 \mu M$) compared to GSK6853 ($IC_{50} = 20 \text{ nM}$) [3].
- **Selectivity Profiling (BROMOscan):** The active probe, GSK6853, was screened against a panel of bromodomains and demonstrated high selectivity, which is a critical requirement for a quality chemical probe. This validates that the phenotypic effects observed with GSK6853 are likely due to on-target BRPF1 inhibition [2].

The Role of BRPF1 Inhibition

To understand the purpose of these compounds, it helps to visualize the biological pathway they investigate. The following diagram illustrates the role of BRPF1 and the point of inhibition.



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As the diagram shows, BRPF1 is a scaffold protein that assists in assembling the MOZ/MORF histone acetyltransferase complex, playing a key role in regulating gene transcription [7]. Recent research (2024) highlights BRPF1 as an essential gene in certain breast cancer cells and a potential therapeutic target for overcoming endocrine therapy resistance [7].

Practical Application in Research

In practice, researchers use these compounds together to confirm that observed biological effects are specifically due to BRPF1 inhibition:

- **Confirming On-Target Activity:** A strong phenotypic effect (e.g., inhibition of cancer cell proliferation) with **GSK6853** that is not observed with **GSK9311** at the same concentration provides compelling evidence that the effect is on-target [7].

- **Recommended Usage:** It is advised to use **GSK9311** as a negative control at concentrations **no higher than 1 μ M** in cell-based assays to minimize the risk of off-target effects [6].

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